![molecular formula C11H13ClN2OS B2749014 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride CAS No. 2411635-80-6](/img/structure/B2749014.png)
2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride
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Overview
Description
2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride is a chemical compound with the CAS Number: 1448190-11-1 . It has a molecular weight of 220.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2OS/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8/h2-4,6,14H,5,12H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Evaluation in Lubricating Oils
- Research Focus : The synthesis of compounds related to 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride and their evaluation as antioxidant additives for lubricating oils.
- Findings : The synthesized compounds demonstrated potential as effective antioxidant additives, contributing to the improvement of oil stability and performance.
- Reference : (Amer et al., 2011).
Photophysical Properties of Derivatives
- Research Focus : Investigation of the photophysical characteristics of derivatives of this compound, including their absorption-emission properties.
- Findings : The compounds exhibited unique excited-state intra-molecular proton transfer pathways with dual emission characteristics, potentially useful in photophysical applications.
- Reference : (Padalkar et al., 2011).
Antimicrobial Applications
- Research Focus : Synthesis of derivatives and their evaluation as antimicrobial agents.
- Findings : Various derivatives showed moderate antimicrobial activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents.
- References :
Applications in Prion Diseases
- Research Focus : Exploring the antiprion activity of 2-aminothiazoles in neuroblastoma cell lines.
- Findings : The study identified 2-aminothiazoles as promising leads for developing effective therapeutics for prion diseases.
- Reference : (Gallardo-Godoy et al., 2011).
Therapeutic Leads for Overactive Bladder
- Research Focus : Evaluating the pharmacological characteristics of 2-aminothiazole derivatives for the treatment of overactive bladder symptoms.
- Findings : The compound showed potential as a therapeutic drug, indicating its suitability in the treatment of urinary frequency, urgency, and urge incontinence.
- Reference : (Takasu et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8;/h2-4,6,14H,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIZBDKZLOQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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